molecular formula C24H26N2O2S B2704982 1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine CAS No. 670272-24-9

1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine

Cat. No. B2704982
CAS RN: 670272-24-9
M. Wt: 406.54
InChI Key: URRJUFLFWZOQAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The molecular formula of 1-(Diphenylmethyl)-4-(3-methylbenzyl)piperazine is C25H28N2. The average mass is 356.503 Da and the monoisotopic mass is 356.225250 Da . The structure reveals that the piperazine ring is in a chair conformation .


Chemical Reactions Analysis

1-Methylpiperazine is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine are not specifically mentioned in the available resources .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, are synthesized for use as pharmaceutical intermediates. These compounds are prepared through various chemical reactions including alkylation, acidulation, and reduction processes. The structural confirmation of these intermediates is achieved using IR and 1H-NMR, underscoring their significance in medicinal chemistry and drug development processes (Z. Quan, 2006).

Antioxidant Activities

Some piperazine derivatives, specifically those containing a methylxanthine moiety, have been synthesized and analyzed for their antioxidant properties. These compounds were evaluated using various in vitro assays, such as DPPH, ABTS, and FRAP methods, demonstrating significant antioxidant activity. This indicates the potential utility of piperazine derivatives in designing antioxidant agents (L. Andonova et al., 2014).

Anticancer Research

Piperazine compounds have been explored for their anticancer properties. For instance, specific derivatives have shown the ability to induce apoptosis in human Burkitt’s lymphoma cells. The compound "2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077)" demonstrated dose-dependent suppression of cell proliferation and induced apoptosis, showcasing the potential of piperazine derivatives in cancer therapy (Wen-di Wang et al., 2009).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives linked with piperazine has been reported, with some compounds showing good to moderate antimicrobial activities against various microorganisms. This highlights the role of piperazine derivatives in developing new antimicrobial agents (H. Bektaş et al., 2010).

Enzyme Inhibition

Piperazine derivatives have been investigated for their inhibitory activities against various enzymes associated with diseases such as Alzheimer's and Parkinson's. Studies have shown moderate to significant inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, indicating the potential for these compounds in treating neurodegenerative diseases (Nabih Lolak et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards of 1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine are not specifically mentioned in the available resources .

Future Directions

The future directions of 1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine are not specifically mentioned in the available resources .

properties

IUPAC Name

1-benzhydryl-4-(3-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-20-9-8-14-23(19-20)29(27,28)26-17-15-25(16-18-26)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRJUFLFWZOQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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